Product packaging for 2-Phenylquinolin-5-ol(Cat. No.:CAS No. 698984-37-1)

2-Phenylquinolin-5-ol

Cat. No.: B1497273
CAS No.: 698984-37-1
M. Wt: 221.25 g/mol
InChI Key: UXDHRRYKWXOZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenylquinolin-5-ol is a quinoline-based chemical scaffold with significant relevance in pharmaceutical and organic materials research. This high-purity compound is provided for research and development purposes, particularly as a versatile building block for the synthesis of more complex molecules . The 2-phenylquinoline core is recognized as a privileged structure in medicinal chemistry. Research into analogous compounds has shown that the 2-phenylquinoline scaffold possesses promising biological activity. For instance, derivatives of this core have been identified as potent broad-spectrum inhibitors of human coronaviruses, including SARS-CoV-2, with studies suggesting the viral helicase (nsp13) as a potential target . Furthermore, other 2-phenylquinoline analogues have demonstrated efficacy as efflux pump inhibitors (EPIs) against Staphylococcus aureus , showing potential to restore the effectiveness of fluoroquinolone antibiotics against resistant strains . Beyond its biological applications, the 2-phenylquinoline structure is also investigated in material science. Related compounds have been incorporated into ambipolar molecules with multiple 1,3,4-oxadiazole spacers for use in organic light-emitting diodes (OLEDs), serving as electron-accepting components . This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B1497273 2-Phenylquinolin-5-ol CAS No. 698984-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-8-4-7-14-12(15)9-10-13(16-14)11-5-2-1-3-6-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDHRRYKWXOZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739342
Record name 2-Phenylquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698984-37-1
Record name 2-Phenylquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological and Pharmacological Investigations of 2 Phenylquinolin 5 Ol and Its Derivatives

Antimicrobial Efficacy Assessments

Derivatives of 2-phenylquinoline (B181262) have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens, including both bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Research has demonstrated that derivatives of the 2-phenylquinoline core structure exhibit notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria.

One area of significant interest has been the activity of these compounds against resistant bacterial strains. For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial potential. These compounds were tested against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and a methicillin-resistant Staphylococcus aureus (MRSA) strain. The results indicated that some of these derivatives displayed potent activity against MRSA nih.gov.

Further investigations into quinoline (B57606) derivatives have shown broad-spectrum antibacterial activity. For example, certain quinoline derivatives have been identified as effective against both Gram-negative and Gram-positive bacteria, including resistant strains of S. aureus nih.gov. Another study focused on 6-Bromoquinolin-4-ol derivatives, which were tested against extended-spectrum beta-lactamase (ESBL) producing E. coli and MRSA, with some molecules showing high antibacterial activity nih.gov.

While direct studies on 2-Phenylquinolin-5-ol are limited, the consistent antibacterial activity observed in its derivatives underscores the potential of this chemical class. The antibacterial efficacy of various quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity researchgate.net.

Below is a table summarizing the antibacterial activity of selected quinoline derivatives against various bacterial strains.

Compound ClassBacterial StrainActivity
2-phenyl-quinoline-4-carboxylic acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity, with one compound showing a zone of inhibition of 5 ± 0.5 mm and 6 ± 0.2 mm at 50 and 100 µg/mL respectively nih.gov.
6-Bromoquinolin-4-ol derivativesESBL producing Escherichia coli and MRSAMolecule 3e depicted the highest antibacterial activity nih.gov.
Quinoline derivativesGram-negative and Gram-positive bacteriaGood antibacterial activity nih.gov.
Pyrimidine derivativesKlebsiella pneumoniaeMarked antimicrobial activity, comparable with ceftriaxone sibjcem.ru.
Quinoxaline derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaModerate antibacterial activity for most tested compounds mdpi.com.

Antifungal Activity Evaluations

The antifungal potential of 2-phenylquinoline derivatives has also been an area of active research. Studies have shown that compounds containing the quinoline scaffold can be effective against various fungal pathogens.

For example, a study on furo[2,3-f]quinolin-5-ol derivatives, which are structurally related to this compound, demonstrated significant in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans nih.gov. This suggests that the quinolin-5-ol moiety is a promising structural component for the development of new antifungal agents nih.gov.

In another study, synthesized quinoline derivatives were tested for their antifungal activity against Aspergillus niger. The results showed that some of the compounds had a potent zone of inhibition against this fungus, with one compound demonstrating superior activity compared to the reference drug Amphotericin B cihanuniversity.edu.iq. The antifungal mechanism of quinoline derivatives may involve the disruption of fungal cell membranes or the inhibition of essential enzymes cihanuniversity.edu.iq.

The following table presents findings on the antifungal activity of quinoline derivatives.

Compound ClassFungal StrainActivity
Furo[2,3-f]quinolin-5-ol derivativesCandida species, Aspergillus species, Cryptococcus neoformansGood antifungal activity nih.gov.
Synthesized quinoline derivativesAspergillus nigerOne compound showed a potent zone of inhibition (1.43 ± 0.05 cm) compared to Amphotericin B cihanuniversity.edu.iq.
Quinoxaline derivativesAspergillus niger, Candida albicansModerate activity against both strains for some compounds mdpi.com.

Inhibition of Efflux Pumps

A significant mechanism of antimicrobial resistance in bacteria is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Derivatives of 2-phenylquinoline have been identified as potent inhibitors of these pumps, particularly the NorA efflux pump in Staphylococcus aureus.

The NorA efflux pump is responsible for conferring resistance to a wide range of structurally diverse compounds, including fluoroquinolones nih.gov. Research has shown that certain 2-phenylquinoline derivatives can act as efflux pump inhibitors (EPIs). When used in combination with antibiotics like ciprofloxacin (B1669076), these EPIs can restore the antibiotic's effectiveness against resistant strains of S. aureus that overexpress NorA nih.gov.

The mechanism of inhibition is thought to involve the binding of the 2-phenylquinoline derivative to the efflux pump, thereby blocking its ability to expel the antibiotic. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect. Several studies have focused on optimizing the structure of 2-phenylquinoline derivatives to enhance their EPI activity nih.gov.

Antiviral Potency Screening

In addition to their antimicrobial properties, 2-phenylquinoline derivatives have demonstrated significant potential as antiviral agents, particularly against coronaviruses.

Broad-Spectrum Anti-coronavirus Activity

A notable study identified 2-phenylquinoline derivatives as having broad-spectrum activity against several human coronaviruses. A screening of a compound library identified a 2-phenylquinoline scaffold as a promising inhibitor of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Further investigation and synthesis of derivatives led to compounds with low micromolar activity against SARS-CoV-2 replication. Importantly, these promising compounds also showed significant antiviral activity against other human coronaviruses, including HCoV-229E and HCoV-OC43, with EC50 values in the range of 0.2 to 9.4 μM nih.govnih.gov. This indicates the potential for these compounds to act as pan-coronavirus inhibitors.

The table below summarizes the anti-coronavirus activity of selected 2-phenylquinoline derivatives.

VirusCompound ClassEC50 Values
SARS-CoV-22-phenylquinoline derivativesLow μM activity nih.govnih.gov.
HCoV-229E2-phenylquinoline derivatives0.2 to 9.4 μM nih.govnih.gov.
HCoV-OC432-phenylquinoline derivatives0.6 to 7.7 μM nih.gov.

Inhibition of Viral Replication in Cellular Assays

The antiviral activity of 2-phenylquinoline derivatives has been confirmed in cellular assays, where they have been shown to inhibit viral replication. The initial hit compound from a screening assay demonstrated an EC50 value of 6 μM as an inhibitor of SARS-CoV-2 replication nih.gov. Subsequent optimization of the 2-phenylquinoline scaffold led to the development of derivatives that maintained this low micromolar activity nih.govnih.gov.

Preliminary studies into the mechanism of action suggest that these compounds may exert their antiviral effects through multiple pathways. Some analogues were found to be weak inhibitors of the autophagy pathway. A particularly interesting finding was that some derivatives inhibited the helicase unwinding activity of nsp13, a highly conserved enzyme in coronaviruses, with low micromolar potency. The presence of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core resulted in a compound with potent activity against SARS-CoV-2 helicase (nsp13) nih.gov. This highlights a potential target for the development of broad-spectrum anti-coronavirus agents.

Activity against other RNA Viruses (e.g., Dengue Virus)

The quinoline scaffold has been identified as a promising framework for the development of novel antiviral agents, with various derivatives demonstrating notable activity against RNA viruses such as the Dengue virus (DENV). Research has shown that certain 2-aroyl-3-arylquinoline derivatives can significantly inhibit the replication of DENV serotype 2 (DENV2). researchgate.netnih.gov For instance, compounds 2-(hydroxyphenylmethyl)-3-(4-methoxyphenyl)quinoline and 2-(4-hydroxybenzoyl)-3-(4-hydroxyphenyl)quinoline were found to suppress DENV2 RNA expression in Huh-7-DV-Fluc cells with a potency comparable to the antiviral drug ribavirin. researchgate.netnih.gov This inhibition was observed to be dose-dependent and affected both viral protein and mRNA levels without significant cytotoxicity to the host cells at concentrations up to 100 μM. researchgate.netnih.gov

Further studies have described novel quinoline derivatives that exhibit dose-dependent inhibition of DENV2 in the low to sub-micromolar range. nih.govmdpi.com These compounds appear to act at an early stage of the viral life cycle, impairing the accumulation of the viral envelope glycoprotein. nih.govmdpi.com Importantly, this antiviral action is not due to direct virucidal activity, suggesting a mechanism that interferes with intracellular viral replication processes. nih.govmdpi.com The consistent findings across different studies underscore the potential of the 2-phenylquinoline core structure as a basis for developing new and safer antiviral therapies against Dengue virus. nih.govmdpi.comsemanticscholar.org

Table 1: Antiviral Activity of 2-Phenylquinoline Derivatives against Dengue Virus (DENV2)

Compound Name Virus Strain Cell Line Activity Citation
2-(hydroxyphenylmethyl)-3-(4-methoxyphenyl)quinoline DENV2 Huh-7-DV-Fluc Significantly inhibits DENV2 RNA expression; dose-dependent reduction in viral protein and mRNA levels. researchgate.netnih.gov
2-(4-hydroxybenzoyl)-3-(4-hydroxyphenyl)quinoline DENV2 Huh-7-DV-Fluc Significantly inhibits DENV2 RNA expression; dose-dependent reduction in viral protein and mRNA levels. researchgate.netnih.gov
Novel Quinoline Derivatives (unnamed) DENV2 Vero Dose-dependent inhibition in the low and sub-micromolar range; impairs viral envelope glycoprotein accumulation. nih.govmdpi.com

Anticancer and Antitumor Properties

Cytotoxic Activity against Diverse Cancer Cell Lines (e.g., HCT-116, A2780, HeLa)

Derivatives of 2-phenylquinoline have demonstrated significant cytotoxic activity across a range of human cancer cell lines. In studies involving human colon carcinoma cells (HCT-116), the 2-oxoquinoline derivative, [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH), exhibited considerable cytotoxic effects with a 48-hour IC50 value of approximately 10 µM. scispace.com Other 2-oxo-3-phenylquinoxaline derivatives have also shown potent activity against HCT-116 cells, with IC50 values recorded at 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL for specific compounds. nih.govrsc.org

In the context of ovarian cancer, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives were evaluated against the A2780 cell line, showing antiproliferative IC50 values ranging from 0.33 to 7.10 μM. nih.gov This indicates a high degree of potency against this gynecological cancer type.

Furthermore, significant and selective cytotoxicity has been observed against cervical epithelial carcinoma (HeLa) cells. C-6 substituted 2-phenylquinolines have shown promising results, with one specific derivative displaying an IC50 value of 8.3 μM. rsc.org Another study highlighted a 2-phenylquinazolin-4(3H)-one derivative that demonstrated higher inhibitory activity against HeLa cells than the conventional chemotherapeutic drug adriamycin. nih.gov Conversely, some hydrazine or hydrazide quinoline derivatives were found to have no cytotoxic effect on HeLa cells at concentrations up to 100 µg/mL, highlighting that specific structural modifications are key to the cytotoxic potential. unesp.br

Table 2: Cytotoxic Activity of 2-Phenylquinoline Derivatives against Various Cancer Cell Lines

Compound Class Cell Line IC50 Value Citation
2-Oxoquinoline derivative (CQAH) HCT-116 (Colon) ~10 µM scispace.com
2-Oxo-3-phenylquinoxaline derivatives HCT-116 (Colon) 26.75 - 28.85 µg/mL nih.govrsc.org
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines A2780 (Ovarian) 0.33 - 7.10 µM nih.gov
C-6 substituted 2-phenylquinoline HeLa (Cervical) 8.3 µM rsc.org
2-Phenylquinazolin-4(3H)-one derivative HeLa (Cervical) More potent than adriamycin nih.gov

Antitumor Activity in Preclinical In Vivo Models

The anticancer potential of 2-phenylquinoline derivatives has been substantiated in preclinical in vivo models. A notable study focused on 2-phenylquinoline-8-carboxamides as DNA-intercalating agents. nih.govacs.org Within this series, a 4'-aza derivative was identified as being markedly superior to the parent compound. nih.gov This specific derivative demonstrated significant solid tumor activity, achieving approximately 50% cures in both leukemia and solid tumor models in animal studies. nih.gov

In a separate investigation, a novel quinazoline derivative, compound 18, was evaluated for its in vivo antitumor efficacy. mdpi.com The study revealed that this compound significantly reduced both the average tumor volume and tumor weight in mouse models. mdpi.com A key finding was that this potent antitumor effect was achieved without causing any discernible impact on the body weight of the test subjects, suggesting a favorable tolerability profile in this preclinical setting. mdpi.com These findings underscore the therapeutic potential of this class of compounds in solid tumor treatment.

Specific Pathway Inhibition in Cancer Biology (e.g., p38α MAP kinase)

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade involved in cellular responses to stress and plays a significant role in inflammation and cancer. uni-tuebingen.dedrugbank.com The p38α isoform, in particular, is a key regulator of the biosynthesis of pro-inflammatory cytokines and is implicated in cancer cell proliferation and survival, making it an attractive target for therapeutic intervention. uni-tuebingen.dedrugbank.comijmphs.com

Research into kinase inhibitors has identified compounds with a quinoline-related core structure that potently target the p38α MAP kinase. A series of pyridinylquinoxalines and pyridinylpyridopyrazines were synthesized and evaluated as novel p38α MAP kinase inhibitors. nih.gov Introduction of an amino moiety at a specific position on the pyridine (B92270) ring of the 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxaline structure led to compounds with potent enzyme inhibition, reaching the double-digit nanomolar range. nih.gov One derivative, compound 9e, which featured a pyrido[2,3-b]pyrazine core instead of the quinoxaline core, demonstrated superior p38α MAP kinase inhibition with an IC50 value of 38 nM. nih.gov These findings highlight the potential of quinoxaline and related heterocyclic scaffolds, which share structural similarities with 2-phenylquinolines, to serve as a foundation for developing potent and specific inhibitors of the p38α MAP kinase pathway for cancer therapy.

Antimalarial and Antiparasitic Actions

Activity against Plasmodium falciparum Strains

The 2-phenylquinoline scaffold and its derivatives have been a cornerstone in the development of antimalarial agents, showing efficacy against various strains of Plasmodium falciparum, including those resistant to conventional drugs like chloroquine (CQ). nih.gov Synthetic derivatives of 7-(2-phenoxyethoxy)-4(1H)-quinolones have been found to be highly potent against drug-resistant P. falciparum strains, with EC50 values as low as 0.15 nM. nih.gov

Specific structural modifications have yielded compounds with significant activity. For example, one 2-methylquinoline derivative demonstrated an IC50 value of 0.033 µM against the chloroquine-resistant PfDd2 strain, a potency approximately five times stronger than chloroquine itself. nih.gov Similarly, certain quinoline-thiourea derivatives have shown substantial inhibitory effects, with one compound recording an IC50 value of 1.2 µM against a CQ-resistant strain while exhibiting selective targeting of the parasite over human HeLa cells. nih.gov

Hybrid molecules, which combine the quinoline core with other pharmacophores, have also been explored. Dual hybrid 4-aminoquinoline compounds have shown activity in the nanomolar range against the P. falciparum 3D7 strain. rsc.org Hydrazine and hydrazide derivatives of quinoline have proven to be active against both CQ-sensitive and CQ-resistant strains, with some compounds showing a high selectivity index. unesp.br These findings collectively reinforce the importance of the quinoline nucleus in designing new and effective antimalarial drugs to combat resistant parasite strains. nih.govnih.gov

**Table 3: Antimalarial Activity of Quinoline Derivatives against *Plasmodium falciparum***

Compound Class P. falciparum Strain(s) Activity (IC50 / EC50) Citation
7-(2-phenoxyethoxy)-4(1H)-quinolones Drug-resistant strains As low as 0.15 nM nih.gov
2-Methylquinoline derivative PfDd2 (CQ-resistant) 0.033 µM nih.gov
Quinoline-thiourea derivative CQ-resistant strain 1.2 µM nih.gov
Dual hybrid 4-aminoquinoline (DEQ) 3D7 (CQ-sensitive) Nanomolar range rsc.org
Hydrazine/hydrazide quinoline derivatives CQ-sensitive & CQ-resistant Active with high selectivity unesp.br

Antiprotozoal Activity (e.g., Antileishmanial)

The quinoline scaffold is a significant source of molecules with potential antiprotozoal activity, particularly against various species of Leishmania, the causative agent of leishmaniasis. Research into 2-substituted quinolines has identified several derivatives with notable efficacy.

A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their antileishmanial effects against visceral leishmaniasis. Among these, compound 5m showed promising in vitro activity against the amastigote form of the parasite with a half-maximal inhibitory concentration (IC50) of 8.36 µM. rsc.org Its efficacy was further demonstrated in vivo in infected Balb/c mice, where it achieved a 56.2% reduction in liver parasite burden and a 61.1% inhibition in the spleen at a dose of 12.5 mg/kg. rsc.org

Hybrid compounds combining metronidazole with 2-substituted quinolines have also been investigated. These hybrids displayed in vitro activity against Leishmania donovani, with IC50 values ranging from 4 to 10 µM. mdpi.com Furthermore, they proved effective in an L. donovani/BALB/c mouse model, reducing the parasite load in both the liver and spleen by 80%. mdpi.com

Other studies have focused on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives. Compounds 4b , 4c , and 4e from this series demonstrated a potent leishmanicidal effect against Leishmania mexicana promastigotes, with IC50 values below 10 µM. nih.gov

Compound/DerivativeTarget OrganismActivity TypeResultReference
Compound 5m (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative)Leishmania (amastigote)In Vitro IC508.36 µM rsc.org
Compound 5m (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative)Leishmania (in vivo)Inhibition (Liver)56.2% at 12.5 mg/kg rsc.org
Compound 5m (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative)Leishmania (in vivo)Inhibition (Spleen)61.1% at 12.5 mg/kg rsc.org
Metronidazole-quinoline hybridsLeishmania donovaniIn Vitro IC504 to 10 µM mdpi.com
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives (4b, 4c, 4e)Leishmania mexicana (promastigotes)In Vitro IC50< 10 µM nih.gov

Anti-Inflammatory and Analgesic Effects of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents in various preclinical models. These compounds are explored as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastric side effects.

The anti-inflammatory activity of novel quinoline derivatives is frequently evaluated using the carrageenan-induced paw edema model in rats. In one study, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were assessed. nih.gov The compounds 6a (3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) and 6b (3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) showed significant anti-inflammatory effects compared to the control group. nih.gov Similarly, a novel quinazoline derivative tested at a 50 mg/kg dose exhibited efficacy comparable to the standard drug indomethacin in the same model. jneonatalsurg.com

Analgesic properties are often assessed using the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central analgesia. jneonatalsurg.comnih.gov The aforementioned quinazoline derivative significantly reduced the number of writhings in mice, indicating peripheral analgesic activity. jneonatalsurg.com It also increased the pain latency period in the hot plate test, which is suggestive of a central analgesic effect. jneonatalsurg.com The azetidinone-bearing quinoline derivatives 6a and 6b also exhibited significant analgesic activity in the Eddy's hot plate method. nih.gov Studies on other quinoline-based compounds have shown that they can produce a comparable analgesic and anti-inflammatory effect to diclofenac sodium. eurekaselect.com

Compound/DerivativeTest ModelActivityResultReference
Compound 6a (azetidinone derivative)Carrageenan-induced paw edemaAnti-inflammatorySignificant activity nih.gov
Compound 6b (azetidinone derivative)Carrageenan-induced paw edemaAnti-inflammatorySignificant activity nih.gov
Novel Quinazoline DerivativeCarrageenan-induced paw edemaAnti-inflammatoryEfficacy comparable to indomethacin (at 50 mg/kg) jneonatalsurg.com
Compound 6a (azetidinone derivative)Eddy's hot plate testAnalgesicSignificant activity nih.gov
Compound 6b (azetidinone derivative)Eddy's hot plate testAnalgesicSignificant activity nih.gov
Novel Quinazoline DerivativeAcetic acid-induced writhingAnalgesic (Peripheral)Significant reduction in writhing jneonatalsurg.com
Novel Quinazoline DerivativeHot plate testAnalgesic (Central)Increased latency period jneonatalsurg.com

Antioxidant Activity Profiling

Quinoline derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of these compounds is typically evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.come3s-conferences.org

Studies on quinoline–1,3,4-oxadiazole conjugates have demonstrated their capacity for antioxidant activity alongside other biological effects. mdpi.com The evaluation often involves determining the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. For instance, in one study, the ethyl acetate fraction of a plant extract showed very strong antioxidant activity in the ABTS assay, with an IC50 value of 2.10 µg/mL, which was more potent than the standard Trolox (IC50 of 2.34 µg/mL). e3s-conferences.org The same fraction also showed high activity in the DPPH assay with an IC50 of 14.31 µg/mL. e3s-conferences.org

The ABTS assay is often considered more sensitive than the DPPH assay due to faster reaction kinetics. nih.govresearchgate.net Research has shown that certain compounds can exhibit better inhibitory activity against the ABTS radical compared to the DPPH radical. nih.gov The structural features of the quinoline derivatives, including the number and position of substituents like hydroxyl groups, play a crucial role in their radical scavenging potential. mdpi.com

Compound/ExtractAssayAntioxidant Activity (IC50)Reference
Ethyl Acetate Fraction (M. hypoleuca)DPPH14.31 µg/mL e3s-conferences.org
Ethyl Acetate Fraction (M. hypoleuca)ABTS2.10 µg/mL e3s-conferences.org
Trolox (Standard)DPPH3.77 µg/mL researchgate.net
Trolox (Standard)ABTS2.93 µg/mL researchgate.net
Gallic Acid HydrateABTS1.03 µg/mL nih.gov
QuercetinABTS1.89 µg/mL nih.gov

Other Pharmacological Activities

Beyond the aforementioned effects, the versatile quinoline scaffold has been explored for a range of other therapeutic applications.

Anticonvulsant Activity Numerous quinoline derivatives have been synthesized and evaluated for their potential to manage seizures. These compounds are often tested in standard preclinical models like the maximal electroshock (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which identifies agents effective against myoclonic seizures. mdpi.commdpi.com For instance, a series of 5-phenyl- nih.govnih.govresearchgate.net-triazolo[4,3-a]quinoline derivatives were synthesized and tested, with compound 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) showing a potent anticonvulsant effect with a median effective dose (ED50) of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test. nih.gov Another study on 7-alkoxyl-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinolines identified a derivative with ED50 values of 11.8 mg/kg (MES) and 6.7 mg/kg (scPTZ). researchgate.net

Anthelmintic Activity Helminth infections remain a significant global health issue, and quinoline derivatives have been investigated as a potential source of new anthelmintic drugs. Synthetic strategies have led to the creation of various quinoline-based compounds that were subsequently screened for activity against parasitic worms. For example, a series of 2-arylimidazo[4,5-f]quinolin-9-ols demonstrated a significant degree of anthelmintic activity against the mouse tapeworm Hymenolepis nana. nih.govacs.org Other research has focused on synthesizing 2,3-disubstituted quinolines and quinoline hydrochlorides, some of which have shown interesting results in anthelmintic screening. nih.gov

Antidiabetic Activity The potential of quinoline derivatives in managing diabetes mellitus is an emerging area of research. A primary target for these compounds is the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which can help control postprandial hyperglycemia. mdpi.com A series of thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole were synthesized and screened as α-glucosidase inhibitors, showing IC50 values ranging from 0.18 to 2.10 µM. nih.gov Compound 10c from this series was the most potent, with an IC50 of 0.180 µM. nih.gov Other studies have identified quinoline derivatives as inhibitors of protein glycation, a process involved in diabetic complications, with one compound showing an IC50 of 282.98 µM, comparable to the standard inhibitor rutin. nih.gov

ActivityCompound/DerivativeTest/TargetResultReference
Anticonvulsant5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f)MES TestED50: 27.4 mg/kg nih.gov
Anticonvulsant5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f)scPTZ TestED50: 22.0 mg/kg nih.gov
Anticonvulsant7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinolineMES TestED50: 11.8 mg/kg researchgate.net
Anticonvulsant7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinolinescPTZ TestED50: 6.7 mg/kg researchgate.net
Anthelmintic2-arylimidazo[4,5-f]quinolin-9-olsHymenolepis nanaSignificant activity nih.govacs.org
AntidiabeticCompound 10c (thiomethylacetamide-quinoline derivative)α-glucosidase inhibitionIC50: 0.180 µM nih.gov
AntidiabeticQuinoline derivative (Compound 14)Protein Glycation InhibitionIC50: 282.98 µM nih.gov

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

The biological effects of 2-phenylquinoline (B181262) derivatives are often initiated by their direct interaction with specific molecular targets. Research has identified several key proteins and cellular components whose functions are modulated by these compounds.

Derivatives of the 2-phenylquinoline scaffold have been identified as inhibitors of the SARS-CoV-2 helicase, nsp13. This enzyme is essential for viral replication, making it a prime target for antiviral drug development. In a notable study, a series of 2-phenylquinoline analogues were evaluated for their ability to inhibit the unwinding activity of nsp13. While the broader class of compounds showed varying degrees of inhibition, specific derivatives demonstrated significant potency. For instance, a compound featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core was found to be a potent inhibitor of SARS-CoV-2 helicase.

Compound DerivativeTarget EnzymeActivity
2-Phenylquinoline analogue with 6,7-dimethoxytetrahydroisoquinoline at C-4SARS-CoV-2 helicase (nsp13)Potent inhibition of unwinding activity
Other 2-phenylquinoline analoguesSARS-CoV-2 helicase (nsp13)Moderate inhibition

This table summarizes the inhibitory activity of 2-phenylquinoline derivatives against the SARS-CoV-2 helicase nsp13, as reported in scientific literature.

Certain 2-phenylquinoline derivatives have been shown to act as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus. Efflux pumps are a significant mechanism of antibiotic resistance, as they actively transport antimicrobial agents out of the bacterial cell. By inhibiting these pumps, 2-phenylquinoline compounds can restore the efficacy of antibiotics. The introduction of methoxy (B1213986) groups to the 2-phenylquinoline scaffold has been explored as a strategy to enhance this inhibitory activity. Several synthesized derivatives exhibited potent NorA inhibition, effectively reversing ciprofloxacin (B1669076) resistance in S. aureus strains at non-toxic concentrations.

Compound ClassTargetEffect
Methoxy-2-phenylquinoline derivativesStaphylococcus aureus NorA efflux pumpPotent inhibition, restoration of ciprofloxacin susceptibility

This interactive table highlights the role of 2-phenylquinoline derivatives in modulating the activity of the NorA bacterial efflux pump.

The disruption of microtubule dynamics is a well-established anticancer strategy. A novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been synthesized and identified as inhibitors of tubulin polymerization. These compounds were found to interact with the colchicine (B1669291) binding site on tubulin, leading to a disruption of the mitotic spindle assembly and causing cell cycle arrest in the G2/M phase. This mechanism of action correlates with their observed antiproliferative activity against various cancer cell lines. One particular derivative demonstrated potent cytotoxic activity against ovarian (SK-OV-3) and colon (HCT116) cancer cell lines, with IC50 values in the sub-micromolar range.

Compound ClassMolecular TargetCellular Effect
2-Phenylquinoline-4-carboxamide derivativesTubulin (colchicine binding site)Inhibition of polymerization, G2/M cell cycle arrest

This data table outlines the interaction of specific 2-phenylquinoline derivatives with tubulin and the resulting cellular consequences.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in various cellular processes, and its dysregulation is associated with several diseases. While extensive research has been conducted to identify inhibitors of DYRK1A, a review of the scientific literature did not yield specific studies demonstrating the inhibition of DYRK1A by 2-Phenylquinolin-5-ol or its closely related derivatives. The identified inhibitors of DYRK1A belong to other chemical classes. Therefore, the interaction of 2-phenylquinoline compounds with DYRK1A remains an area for future investigation.

Cellular Pathway Interrogation

Beyond direct molecular targeting, 2-phenylquinoline derivatives can influence broader cellular pathways, leading to complex biological outcomes.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Some viruses are known to manipulate this pathway to facilitate their replication. In the context of their antiviral activity, 2-phenylquinoline derivatives were investigated for their impact on autophagy. However, studies have shown that these compounds are generally weak inhibitors of the autophagy pathway. This suggests that the primary antiviral mechanism of action for this class of compounds is likely independent of autophagy modulation and more directly related to the inhibition of viral enzymes such as the nsp13 helicase.

Compound ClassCellular PathwayObserved Effect
2-PhenylquinolinesAutophagyWeak inhibition

This table summarizes the observed impact of 2-phenylquinoline compounds on the autophagy pathway.

Mechanisms of Apoptosis Induction

Following cell cycle arrest, many cytotoxic agents, including quinoline (B57606) derivatives, can trigger programmed cell death, or apoptosis. This process is executed through a cascade of molecular events involving specific signaling pathways. The induction of apoptosis by quinoline compounds can be caspase-dependent. mdpi.comnih.gov

Research has shown that treatment with certain quinoline derivatives leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3. mdpi.comnih.gov Caspase-9 activation is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis. mdpi.comnih.gov This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to an increased Bax/Bcl-2 ratio. mdpi.commdpi.com This shift disrupts the integrity of the mitochondrial membrane, causing the release of cytochrome c into the cytosol, which in turn activates caspase-9. mdpi.com

The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. mdpi.commdpi.com The cleavage of PARP is a well-established indicator of apoptosis. The entire process culminates in the characteristic morphological changes of apoptosis and the orderly dismantling of the cell. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nbinno.comnih.gov For 2-phenylquinoline derivatives, SAR studies have been instrumental in identifying the structural features that enhance their therapeutic potential.

Influence of Substituent Position and Nature on the Quinoline and Phenyl Moieties

The biological potency of 2-phenylquinoline derivatives can be finely tuned by altering the position and chemical nature of substituents on both the quinoline nucleus and the C-2 phenyl ring.

Substitution on the Quinoline Nucleus: The position of substituents on the quinoline core is critical. For instance, studies on 2-arylquinolines have shown that C-6 substituted derivatives exhibit significant cytotoxic activity against various cancer cell lines. rsc.org In a series of 2,4-bis-phenyl quinolines, the derivative with a phenyl group at the C-6 position was found to be more active than isomers with the substituent at other positions. nih.gov The presence of methoxy groups on the quinoline ring can also influence activity, often by altering the electronic properties and lipophilicity of the molecule. researchgate.net

Substitution on the C-2 Phenyl Moiety: Modifications to the phenyl ring at the C-2 position have a profound impact on activity. For the related 2-arylquinazolin-4-ones, introducing a hydrophobic or electron-withdrawing group at the 4'-position (para-position) of the phenyl ring provides the most potent and selective compounds. nih.gov This suggests that electronic effects and interactions within the target's binding site are key determinants of potency. The introduction of a p-propoxyphenyl group at C-2 would similarly be expected to influence activity through its steric and electronic profile.

Substitution at Other Positions: The introduction of an O-alkyl basic side chain, for example at the C-4 position, can also modulate the compound's properties. Such chains can affect solubility, cell permeability, and the ability to form ionic interactions with biological targets.

Table 1: Influence of Substituent Position on Quinoline Derivatives
ScaffoldSubstituent PositionObservationReference
2-PhenylquinolineC-6Substitution at this position is associated with significant cytotoxic activity. rsc.org
2,4-bis-PhenylquinolineC-6A phenyl group at C-6 resulted in higher activity compared to other isomers. nih.gov
2-Arylquinazolin-4-one4'-position of C-2 ArylHydrophobic or electron-withdrawing groups enhance potency and selectivity. nih.gov

Effects of Bulky Aryl Groups at C-2 and C-4 Positions on Activity

The size and steric profile of substituents, particularly bulky aryl groups, at the C-2 and C-4 positions play a significant role in determining the biological activity of quinoline derivatives. The primary influence of these bulky groups is often related to steric hindrance, which can either enhance or diminish activity depending on the biological target and mechanism of action.

For compounds that act as DNA intercalators, steric bulk can be detrimental. As noted previously, a bulky substituent on the 2'-position of the C-2 phenyl ring can disrupt the coplanarity between the phenyl and quinoline rings, which is essential for intercalation. nih.gov This loss of planarity prevents the molecule from effectively inserting into the DNA helix, leading to a loss of activity. nih.gov

Conversely, in other contexts, bulky groups can be advantageous. They can be used to achieve selective interactions with a target receptor by occupying specific hydrophobic pockets. In synthetic strategies, sterically hindered groups can be employed to direct reactions, for example, favoring mono-arylation over bis-arylation, which highlights their powerful influence on molecular interactions. nih.gov Therefore, the effect of a bulky aryl group at the C-2 or C-4 position is highly context-dependent, influencing properties from target binding to molecular conformation.

Specific Role of the Hydroxyl Group at the C-5 Position of this compound

The hydroxyl (-OH) group is a critical functional group in many biologically active molecules, and its position significantly influences a compound's properties. mdpi.com For this compound, the hydroxyl group at the C-5 position is expected to play several important roles.

One key function is its ability to act as both a hydrogen bond donor and acceptor. This allows it to form specific interactions with biological targets like enzymes or receptors, anchoring the molecule in the binding site and contributing to its potency.

Analysis of Drug Resistance Mechanisms and Strategies for Overcoming Them

The emergence of drug resistance is a significant challenge in the therapeutic application of antimicrobial and anticancer agents, including compounds from the quinoline family. Although specific resistance mechanisms to this compound are not extensively documented in dedicated public literature, the structural similarity of this compound to other quinolones allows for an informed analysis of potential resistance pathways based on established mechanisms for this class of molecules. Resistance to quinoline-based drugs is typically multifaceted, primarily involving alterations in drug targets, decreased intracellular accumulation, or plasmid-mediated protection of cellular targets. oup.comresearchgate.net

The primary mechanisms by which resistance to quinoline compounds arises include modifications of the target enzymes, DNA gyrase and topoisomerase IV, and the active efflux of the drug from the bacterial cell. researchgate.netnih.gov These mechanisms can occur independently or concurrently, often leading to varying levels of resistance.

One of the most well-documented mechanisms of resistance to quinolones involves mutations in the genes that encode their target enzymes. nih.gov In many bacteria, high-level resistance is often associated with mutations in both DNA gyrase and topoisomerase IV. nih.gov Alterations in these enzymes reduce their binding affinity for the quinoline compound, thereby diminishing its inhibitory effect.

Another significant factor in quinoline resistance is the overexpression of efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the cell. nih.govnih.gov This reduces the intracellular concentration of the drug, preventing it from reaching its target at an effective concentration. Several families of efflux pumps have been implicated in quinoline resistance, with some pumps having a broad substrate specificity that can confer resistance to multiple classes of drugs. nih.gov

Strategies to combat this resistance often focus on the development of adjunctive therapies, such as efflux pump inhibitors (EPIs). nih.govbiorxiv.org These molecules can restore the efficacy of the primary drug by preventing its extrusion from the cell. Interestingly, some 2-phenylquinoline derivatives have themselves shown potent activity as EPIs, suggesting a potential dual-action mechanism or a basis for developing synergistic drug combinations. nih.gov

Below is a detailed analysis of these resistance mechanisms and the strategies being explored to overcome them.

Analysis of Drug Resistance Mechanisms

Resistance to quinoline compounds can be broadly categorized into two main chromosomally mediated mechanisms: alterations in the drug's molecular targets and reduced intracellular drug accumulation. oup.com A third mechanism, involving plasmid-mediated resistance, has also been identified and is of growing concern due to its potential for horizontal gene transfer among bacteria. oup.comnih.gov

Target Site Modification

The primary targets for quinoline antibacterial agents are the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, repair, and recombination. Resistance can emerge through point mutations in the genes encoding the subunits of these enzymes, specifically the gyrA and gyrB genes for DNA gyrase and the parC and parE genes for topoisomerase IV. nih.gov These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR).

Target Enzyme Gene Function of Gene Product Common Resistance Mechanism
DNA GyrasegyrASubunit A, responsible for DNA breakage and reunionPoint mutations in the QRDR
gyrBSubunit B, involved in ATP hydrolysisLess frequent mutations compared to gyrA
Topoisomerase IVparCSubunit homologous to GyrAPoint mutations in the QRDR
parESubunit homologous to GyrBLess frequent mutations compared to parC

This table summarizes the primary target enzymes of quinoline compounds and the genetic basis for target-mediated resistance.

Reduced Intracellular Accumulation via Efflux Pumps

A prevalent mechanism of resistance is the decreased accumulation of the drug inside the bacterial cell, often due to the overexpression of multidrug resistance (MDR) efflux pumps. nih.govnih.gov These pumps are transmembrane proteins that actively extrude a wide variety of structurally diverse compounds from the cell, utilizing the proton motive force as an energy source. nih.govnih.gov The overexpression of these pumps means that the drug is removed from the cell before it can reach its intracellular target in sufficient concentrations to be effective. Several superfamilies of efflux pumps are involved in quinoline resistance.

Efflux Pump Superfamily Examples of Pumps Involved in Quinolone Resistance Bacterial Species
Major Facilitator Superfamily (MFS)NorA, MepAStaphylococcus aureus
Resistance-Nodulation-Division (RND) FamilyAdeABC, AdeFGHAcinetobacter baumannii
Multidrug and Toxic Compound Extrusion (MATE)-Gram-negative bacteria

This table details the major superfamilies of efflux pumps implicated in quinoline resistance and provides examples of specific pumps and the bacteria in which they are found.

Strategies for Overcoming Drug Resistance

The challenge of drug resistance necessitates the development of innovative strategies to maintain the efficacy of antimicrobial agents. For quinoline-based compounds, a primary strategy involves the co-administration of molecules that can counteract the resistance mechanisms.

Efflux Pump Inhibitors (EPIs)

One of the most promising approaches is the use of efflux pump inhibitors (EPIs). nih.govbiorxiv.org These compounds block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibacterial agent and restoring its activity. nih.gov Research has shown that certain 2-phenylquinoline derivatives are potent inhibitors of the NorA efflux pump in Staphylococcus aureus, a bacterium known for its multidrug resistance. nih.gov This suggests that this compound or its derivatives could potentially be developed as part of a combination therapy, acting as both the antibacterial agent and an EPI, or as a standalone EPI to potentiate other antibiotics.

Compound Class Target Efflux Pump Observed Effect Reference
2-Phenylquinoline derivativesNorA, MepAPotent inhibition of efflux, restoration of antibacterial activity of ciprofloxacin and ethidium (B1194527) bromide nih.gov
C7-substituted QuinolinesAdeGEnhancement of Hoechst dye accumulation and potentiation of chloramphenicol (B1208) activity biorxiv.org

This table provides examples of quinoline-based compounds that have been investigated as efflux pump inhibitors, their target pumps, and the observed effects.

Development of Novel Analogs

Another strategy involves the rational design of new quinoline derivatives that are less susceptible to existing resistance mechanisms. This could involve modifying the chemical structure to prevent recognition and transport by efflux pumps or to enhance binding to mutated target enzymes. By understanding the structure-activity relationships that govern the interaction of these compounds with their targets and with resistance-mediating proteins, it is possible to design novel molecules with improved therapeutic profiles.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR)

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Phenylquinolin-5-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and phenyl rings, as well as a characteristic signal for the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons, with aromatic protons typically appearing in the downfield region (δ 7.0-9.0 ppm). Spin-spin coupling between adjacent protons would result in complex splitting patterns, which can be used to deduce the substitution pattern of the rings.

Aromatic Protons: The protons on the quinoline and phenyl rings will exhibit complex multiplets due to spin-spin coupling. The exact chemical shifts depend on their position relative to the nitrogen atom, the hydroxyl group, and the phenyl substituent.

Hydroxyl Proton: The phenolic -OH proton is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons: The carbons of the phenyl and quinoline rings are expected to resonate in the typical aromatic region (δ 110-160 ppm).

C-O Carbon: The carbon atom directly attached to the hydroxyl group (C5) would be deshielded and appear at a lower field compared to other aromatic carbons.

Quaternary Carbons: The carbon atoms at the ring junctions and the point of attachment of the phenyl group would appear as signals with lower intensity.

Advanced NMR Techniques (e.g., ¹¹B, ¹⁹F NMR for derivatives)

Advanced NMR techniques can be employed to study derivatives of this compound.

¹⁹F NMR: For derivatives where a fluorine atom is incorporated, ¹⁹F NMR spectroscopy offers a powerful tool for analysis. The ¹⁹F nucleus is highly sensitive, and its chemical shifts span a very wide range, making it an excellent probe for detecting subtle changes in the molecular environment. This technique is particularly useful in pharmaceutical and agrochemical research where fluorinated compounds are common. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR make it an ideal method for identifying and quantifying fluorinated molecules, even in complex mixtures. magritek.comnih.govhuji.ac.il

¹¹B NMR: If this compound is used as a ligand to form a complex with a boron-containing compound, ¹¹B NMR spectroscopy would be essential for characterization. The chemical shift in ¹¹B NMR is highly dependent on the coordination number and the geometry of the boron center. sdsu.edu For instance, a change from a trigonal planar (tricoordinate) to a tetrahedral (tetracoordinate) boron center upon complexation results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edursc.org This technique provides direct evidence of the formation of a boron complex and offers insights into the electronic structure around the boron atom. sdsu.edunih.govnih.govhuji.ac.il

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.

C=C and C=N Aromatic Ring Stretches: A series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline and phenyl rings.

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ would be indicative of the C-O stretching vibration of the phenol group.

This combination of absorption bands provides a unique "fingerprint" for the molecule, confirming the presence of the key hydroxyl and aromatic functional groups.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenolic)3200-3600Strong, Broad
C-H Stretch (Aromatic)> 3000Medium
C=C/C=N Stretches (Aromatic)1400-1650Medium to Sharp
C-O Stretch (Phenolic)1200-1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₁NO), the expected exact mass is approximately 221.08 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the intact molecular ion would be expected at an m/z value of approximately 221.

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, stable ions. The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for quinoline derivatives may involve the loss of small neutral molecules like HCN or CO, and cleavage of the phenyl substituent. The resulting fragment ions would appear as additional peaks in the mass spectrum, and their analysis helps to confirm the connectivity of the molecular structure.

Electronic Absorption and Emission Spectroscopy

These spectroscopic techniques provide insights into the electronic structure and photophysical properties of a molecule by examining how it interacts with light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum is a plot of absorbance versus wavelength. The extended π-conjugated system of the 2-phenylquinoline (B181262) core is expected to result in strong absorption bands.

Analysis of structurally similar compounds, such as 5,7-diphenylquinoline, shows characteristic absorption bands in the UV region. mdpi.com For this compound, one would expect to observe intense π-π* transitions characteristic of the aromatic system. The presence of the hydroxyl group (-OH) at the 5-position, acting as an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent 2-phenylquinoline. The specific absorption maxima (λ_max) and molar absorptivity coefficients (ε) would be determined by dissolving the compound in a suitable solvent, like ethanol (B145695) or acetonitrile.

Table 2: Expected UV-Vis Absorption Data for this compound in Solution

Solvent Expected λ_max (nm) Transition Type
Ethanol ~250-280 π-π*

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many quinoline derivatives are known to be fluorescent. mdpi.com To characterize this compound, an emission spectrum would be recorded by exciting the sample at a wavelength corresponding to one of its absorption maxima.

The resulting spectrum would reveal the maximum emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process. The difference between the absorption and emission maxima is known as the Stokes shift. These photophysical parameters are highly sensitive to the molecular structure and the solvent environment. The phenylquinoline scaffold suggests that the compound is likely to be fluorescent, with properties that could be modulated by the position of the hydroxyl group. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.

To perform this analysis, a high-quality single crystal of this compound would be required. While crystal structures for the parent compound, 2-phenylquinoline, have been deposited in the Crystallography Open Database (COD), a structure for the 5-hydroxy derivative is not publicly available. nih.gov If a crystal structure were determined, it would reveal the precise geometry of the molecule, including the planarity of the quinoline ring system and the torsion angle of the phenyl group relative to the quinoline core. Furthermore, it would elucidate the role of the hydroxyl group in the crystal packing, likely showing its participation in hydrogen bonding networks, which significantly influences the material's bulk properties.

Table 3: Information Obtainable from Hypothetical X-ray Crystallography of this compound

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements of the crystal lattice.
Bond Lengths & Angles Precise intramolecular distances and angles (e.g., C-C, C-N, C-O bonds).
Torsion Angles The dihedral angle between the phenyl and quinoline rings.

Electrochemical Characterization for Redox Properties

Electrochemical techniques are pivotal in understanding the redox behavior of this compound, providing insights into its electron transfer capabilities and its potential applications in fields such as corrosion inhibition and sensor technology.

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound. For this compound, CV can reveal information about its oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of the electron transfer processes.

Detailed Research Findings: The electrochemical behavior of quinoline derivatives, particularly those with hydroxyl substitutions, has been a subject of interest. Studies on analogous compounds, such as 8-hydroxyquinoline and its derivatives, have shown that the hydroxyl group significantly influences the redox properties. The oxidation of the hydroxyl group is a key electrochemical process observed in these molecules electrochemsci.orgbilkent.edu.trresearchgate.net.

In a typical CV experiment for this compound, a glassy carbon electrode would be used as the working electrode, with a platinum wire as the counter electrode and a saturated calomel electrode (SCE) as the reference electrode. The experiment would be conducted in a suitable organic solvent, such as acetonitrile or dimethylformamide, containing a supporting electrolyte like tetrabutylammonium perchlorate (TBAP).

The cyclic voltammogram of this compound is expected to exhibit an anodic peak corresponding to the oxidation of the hydroxyl group on the quinoline ring. The position of this peak provides the oxidation potential of the compound. The presence of the electron-donating hydroxyl group and the phenyl substituent at the 2-position would likely influence this potential. The reversibility of this oxidation can be assessed by the presence and characteristics of a corresponding cathodic peak on the reverse scan. Studies on similar phenolic compounds suggest that the oxidation can be irreversible or quasi-reversible depending on the experimental conditions and the stability of the resulting phenoxy radical osti.govresearchgate.netrsc.org.

Interactive Data Table: Expected Cyclic Voltammetry Data for this compound

ParameterExpected ValueConditions
Oxidation Potential (Epa) +0.8 to +1.2 V vs SCEGlassy Carbon Electrode, 0.1 M TBAP in Acetonitrile, Scan Rate: 100 mV/s
Reduction Potential (Epc) Not always observedDependent on the stability of the oxidized species
Peak Separation (ΔEp) > 59 mVIndicative of a quasi-reversible or irreversible process

Potentiodynamic polarization studies are crucial for evaluating the corrosion inhibition properties of organic compounds. For this compound, these studies can determine its effectiveness in protecting metallic surfaces, such as mild steel, from corrosion in aggressive acidic environments.

Detailed Research Findings: Research on various hydroxyquinoline derivatives has consistently demonstrated their efficacy as corrosion inhibitors for metals like mild steel in acidic media najah.edumdpi.comacs.orgnih.govjmaterenvironsci.com. The inhibition mechanism typically involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

In a potentiodynamic polarization experiment, a metal electrode (e.g., mild steel) is immersed in a corrosive solution (e.g., 1 M HCl) with and without the presence of this compound at various concentrations. The potential of the working electrode is scanned, and the resulting current is measured. The data is presented as a Tafel plot (log of current density vs. potential).

From the Tafel plots, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes are determined. The inhibition efficiency (%IE) is then calculated using the following formula:

%IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Based on studies of similar hydroxyquinoline derivatives, this compound is expected to act as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions mdpi.comacs.orgnih.gov. The presence of the nitrogen and oxygen heteroatoms, along with the π-electrons of the quinoline and phenyl rings, facilitates strong adsorption onto the metal surface. The inhibition efficiency is anticipated to increase with the concentration of the inhibitor.

Interactive Data Table: Expected Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (μA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%IE)
0 (Blank) -480100090-120-
1 x 10⁻⁵ -47025085-11575.0
1 x 10⁻⁴ -46512082-11088.0
1 x 10⁻³ -4605080-10595.0

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity. Techniques such as Thin Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely employed.

TLC is a simple, rapid, and sensitive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance.

Detailed Research Findings: For aromatic and heterocyclic compounds like this compound, silica gel is a commonly used stationary phase for TLC analysis wisc.edu. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often effective wvu.eduquizlet.com. The polarity of the mobile phase can be adjusted to control the retention factor (Rf) of the compound. A well-chosen solvent system will result in a clear, well-defined spot with an Rf value typically between 0.3 and 0.7 nih.gov. Visualization of the spots can be achieved under UV light, as the conjugated aromatic system of this compound is expected to be UV-active.

Interactive Data Table: Expected TLC Data for this compound

Stationary PhaseMobile Phase (v/v)Expected Rf ValueVisualization Method
Silica Gel 60 F₂₅₄ Hexane:Ethyl Acetate (7:3)~0.4 - 0.5UV Light (254 nm)
Silica Gel 60 F₂₅₄ Dichloromethane:Methanol (9.5:0.5)~0.6 - 0.7UV Light (254 nm)
Alumina Toluene:Acetone (9:1)~0.5 - 0.6UV Light (254 nm)

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture.

Detailed Research Findings: The principles of separation in column chromatography are similar to those in TLC. For the purification of this compound, silica gel is a suitable stationary phase magritek.com. The selection of the eluent system is often guided by preliminary TLC analysis. A solvent system that provides a good Rf value in TLC is typically a good starting point for column chromatography. Gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to effectively separate the desired compound from impurities with different polarities. For instance, starting with a less polar solvent mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the proportion of the more polar solvent (e.g., to hexane/ethyl acetate 7:3) can provide efficient separation. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

Interactive Data Table: Proposed Column Chromatography Parameters for Purification of this compound

ParameterDetails
Stationary Phase Silica Gel (70-230 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate
Elution Gradient Start with 5% Ethyl Acetate in Hexane, gradually increase to 30%
Fraction Analysis TLC with UV detection

HPLC is a highly efficient analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for assessing the final purity of a synthesized compound.

Detailed Research Findings: Reversed-phase HPLC is the most common mode used for the analysis of aromatic compounds like this compound. In this technique, a non-polar stationary phase, such as a C18 (octadecylsilane) bonded silica column, is used with a polar mobile phase nacalai.com. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol phenomenex.comlcms.cz. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For this compound, a C18 column would be appropriate. A gradient elution method, starting with a higher proportion of water and gradually increasing the organic modifier, would likely provide good resolution and peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, which for a quinoline derivative would be in the UV region (e.g., 254 nm or 320 nm). The purity of the sample is determined by the percentage of the total peak area that corresponds to the main component.

Interactive Data Table: Proposed HPLC Method for Purity Assessment of this compound

ParameterDetails
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water (with 0.1% Trifluoroacetic Acid)
Mobile Phase B Acetonitrile (with 0.1% Trifluoroacetic Acid)
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time 10 - 15 minutes

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance like this compound. The technique provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretical values calculated from the compound's proposed chemical formula.

For this compound, with the chemical formula C₁₅H₁₁NO, the theoretical elemental composition has been calculated to serve as a benchmark for experimental verification. This theoretical data is instrumental in confirming the purity and identity of the compound after synthesis. The comparison between experimental and theoretical values helps to ascertain whether the correct product has been obtained and is free from significant impurities.

The following table outlines the theoretical elemental composition of this compound.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage Composition (%)
CarbonC12.0115180.1581.43%
HydrogenH1.0081111.0885.01%
NitrogenN14.01114.016.33%
OxygenO16.00116.007.23%
Total 221.25 100.00%

Note: The data presented in this table is the theoretical calculation based on the molecular formula of this compound. These values are the standard against which experimentally obtained elemental analysis data would be compared for compositional verification.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 2-Phenylquinolin-5-ol, DFT calculations would provide fundamental insights into its behavior at a quantum-mechanical level.

Prediction of Electronic Structure and Quantum Chemical Descriptors

DFT is widely used to predict the electronic properties of organic molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical descriptor for determining chemical reactivity and kinetic stability.

From EHOMO and ELUMO, several quantum chemical descriptors can be calculated to predict the molecule's behavior:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ)

Although specific calculated values for this compound are not available in the reviewed literature, studies on similar quinoline (B57606) derivatives demonstrate the utility of these parameters in understanding their reactivity. For instance, DFT studies on the basic quinoline structure have calculated HOMO-LUMO energy gaps to understand the charge transfer interactions within the molecule scirp.org.

Interactive Table: Representative Quantum Chemical Descriptors for Quinoline Derivatives (Illustrative)

Below is a hypothetical data table illustrating the kind of information DFT calculations would provide for this compound, based on general findings for related compounds.

DescriptorSymbolTypical Value Range (eV)Predicted Property
Highest Occupied Molecular Orbital EnergyEHOMO-5.0 to -7.0Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -2.5Electron-accepting ability
HOMO-LUMO Energy GapΔE3.0 to 5.0Chemical reactivity, stability
Chemical Hardnessη1.5 to 2.5Resistance to change in electron distribution
Electronegativityχ3.0 to 4.5Ability to attract electrons
Electrophilicity Indexω1.5 to 3.0Propensity to act as an electrophile

Note: The values in this table are illustrative and not based on actual published data for this compound.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed reaction energy profile. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

For a molecule like this compound, DFT could be used to investigate various reactions, such as electrophilic or nucleophilic substitutions on the quinoline or phenyl rings. The calculations would identify the most likely sites of attack and elucidate the stepwise or concerted nature of the mechanism. While general reaction mechanisms for quinoxalines and other heterocycles have been studied using DFT nih.govresearchgate.net, specific transition state analyses for reactions involving this compound are not documented in the available search results.

Simulation and Comparison of Spectroscopic Data (NMR, IR) with Experimental Results

Theoretical calculations using DFT can accurately predict spectroscopic properties, which serves as a valuable tool for structural confirmation.

NMR Spectroscopy: DFT can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Comparing the computed ¹H and ¹³C NMR spectra with experimental data helps in the precise assignment of signals to specific atoms within the this compound structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to assign vibrational modes to specific functional groups and bonds (e.g., O-H stretch, C=N stretch, aromatic C-H bends). Often, calculated frequencies are scaled by a factor to better match experimental values.

Studies on related compounds like isoquinoline and 8-hydroxyquinoline have shown good agreement between DFT-calculated vibrational spectra and experimental FT-IR and FT-Raman data researchgate.net. Similar studies on other complex pyridine (B92270) and quinoline derivatives also rely on DFT for spectral assignments nih.govajchem-a.com.

Investigation of Adsorption Mechanisms (e.g., for corrosion inhibition)

Quinoline derivatives are widely investigated as corrosion inhibitors for various metals. DFT is a key tool for understanding the mechanism of inhibition at the molecular level. These studies typically involve modeling the adsorption of the inhibitor molecule onto a metal surface (e.g., iron or aluminum).

Calculations can determine the most stable adsorption geometry (e.g., flat-lying or perpendicular) and the adsorption energy, which indicates the strength of the interaction between this compound and the surface. Analysis of the electronic structure, such as charge transfer and orbital interactions (e.g., donation from the molecule's π-orbitals to the metal's vacant d-orbitals), helps to explain the nature of the chemical bond formed. While the corrosion inhibition properties of many quinoline derivatives have been explored through DFT acs.orguobaghdad.edu.iq, specific studies on the adsorption mechanism of this compound are absent from the available literature.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and molecular biology.

Prediction of Ligand-Receptor Binding Interactions and Affinities

If this compound were being investigated for potential biological activity, molecular docking would be a primary step. The simulation would place the molecule into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity (often expressed in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction.

The simulation also provides a detailed 3D model of the complex, revealing specific interactions such as:

Hydrogen bonds (e.g., involving the hydroxyl group of this compound)

Pi-pi stacking (between the aromatic rings of the ligand and aromatic amino acid residues)

Hydrophobic interactions

Van der Waals forces

Numerous studies have employed molecular docking to evaluate the binding affinity of various quinoline and quinazolinone derivatives against biological targets like enzymes or receptors nih.govresearchgate.netnih.govsemanticscholar.org. However, specific molecular docking studies featuring this compound as the ligand were not identified in the search results.

Identification of Potential Biological Targets

Computational approaches are instrumental in identifying the potential biological targets of 2-phenylquinoline (B181262) derivatives. Through techniques like inverse virtual screening and molecular docking, the 2-phenylquinoline scaffold has been investigated for its interaction with various biological entities.

Research has identified several potential targets for this class of compounds:

Antiviral Targets: A notable study highlighted the potential of 2-phenylquinolines as broad-spectrum anti-coronavirus agents. Preliminary mechanism-of-action studies suggested that some analogues can inhibit the helicase unwinding activity of nsp13, a highly conserved enzyme among coronaviruses, with low micromolar potency. nih.gov This makes nsp13 a promising target for drugs intended to be active against emerging coronavirus outbreaks. nih.gov

Anticancer Targets: The 2-phenylquinoline scaffold has been explored for its anticancer properties by targeting fundamental cellular components.

Tubulin: A series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives were designed and evaluated as inhibitors of tubulin polymerization. nih.gov Molecular docking analyses confirmed that these compounds interact with the colchicine (B1669291) binding site of tubulin, disrupting mitotic spindle assembly and arresting the cell cycle in the G2/M phase. nih.gov

G-Quadruplexes: G-quadruplexes (G4) are non-canonical DNA structures found in G-rich regions, such as oncogene promoters, and are considered key targets for anticancer agents. nih.gov The planar aromatic surface of the quinoline core is well-suited for binding to and stabilizing G4 structures, thereby inhibiting the activity of enzymes like telomerase and arresting cancer cell proliferation. nih.gov

Antileishmanial Targets: Through an integrated in silico approach that included inverse virtual screening, N-myristoyltransferase (NMT) was identified as a promising potential target for 2-aryl-quinoline-4-carboxylic acid derivatives in the context of leishmaniasis. nih.govresearchgate.net

Application in Structure-Based Drug Design

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. For the 2-phenylquinoline scaffold, SBDD has been a key strategy in developing potent and selective inhibitors.

Tubulin Inhibitors: In the development of 2-phenylquinoline-4-carboxamide derivatives as anticancer agents, molecular docking was employed to simulate the interaction of the designed compounds at the colchicine binding site of tubulin. nih.gov This computational analysis provided insights into the binding modes and structure-activity relationships, guiding the synthesis of derivatives with potent cytotoxic activity against various cancer cell lines. nih.gov

5-LOX Inhibitors: Although the crystal structure of 5-lipoxygenase (5-LOX) was solved relatively recently, SBDD has been applied to optimize inhibitors. semanticscholar.org Docking programs have been used to study the interactions of inhibitors within the 5-LOX active site, allowing for modifications to be proposed that exploit hydrophobic amino acid residues, leading to the design of more potent molecules. semanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules and their complexes over time. For quinoline-based systems, MD simulations are used to assess the stability of protein-ligand interactions, understand conformational changes, and calculate binding free energies.

Studies on various quinoline derivatives have demonstrated the utility of MD simulations:

SARS-CoV-2 Protease Inhibitors: MD simulations were performed on newly designed quinoline derivatives complexed with the main protease (Mpro) of SARS-CoV-2. nih.gov The analysis of conformational stability, residue flexibility, hydrogen bonding, and solvent accessible surface area revealed that the designed compounds could form stable complexes with the protease, comparable to reference drugs. nih.gov

DDR Kinase Inhibitors: To establish the stability of interactions between quinoline-3-carboxamide derivatives and DNA Damage Response (DDR) kinases, MD simulations were conducted for 100 nanoseconds. mdpi.com The simulations, performed on the docked protein-ligand structures, provided insights into the stability and structural flexibility of the complexes, confirming that the protein's secondary structure remained stable throughout the simulation. mdpi.com

Understanding Molecular Interactions: In non-biological systems, MD simulations have been used to investigate the extraction of quinoline from fuel oils. acs.orgresearchgate.net These simulations computed interaction energies and structural properties like radial distribution functions and hydrogen bonds to reveal that specific components of a solvent have favorable interactions with the active sites of the quinoline molecule. acs.orgresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

The prediction of ADMET properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic and safety profiles. fiveable.me In silico ADMET prediction uses computational models to estimate these properties based on a molecule's chemical structure, reducing the risk of late-stage failures. fiveable.menih.gov

In Silico Pharmacokinetic Profiling

In silico tools are widely used to predict the pharmacokinetic profile of drug candidates, including compounds based on the 2-phenylquinoline scaffold. nih.govresearchgate.netmdpi.com These predictions provide estimates for a range of properties that govern a compound's behavior in the body.

Key predicted pharmacokinetic parameters include:

Caco-2 Permeability: This parameter predicts intestinal absorption. Compounds with a high predicted apparent permeability coefficient (log Papp) are considered to have high permeability. mdpi.com

Intestinal Absorption: Models predict the percentage of a compound that will be absorbed from the human intestine. mdpi.com

Blood-Brain Barrier (BBB) Penetration: The logarithm of the blood-to-brain concentration ratio (log BB) is calculated to determine if a compound is likely to cross into the central nervous system. nih.gov

Plasma Protein Binding: This predicts the extent to which a compound will bind to proteins in the blood, which can affect its distribution and availability. nih.gov

Cytochrome P450 (CYP) Inhibition: Models predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes like CYP2D6 and CYP3A4, which is crucial for assessing potential drug-drug interactions. nih.gov

ParameterDescriptionImportance in Drug Discovery
Caco-2 PermeabilityPredicts the rate of drug absorption across the intestinal epithelial cell barrier.Indicates potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationAssesses the likelihood of a compound entering the central nervous system.Crucial for drugs targeting the brain or for avoiding CNS side effects.
CYP450 InhibitionPredicts interaction with key metabolic enzymes.Helps in early identification of potential drug-drug interactions.
Plasma Protein BindingEstimates the percentage of a drug bound to plasma proteins.Affects drug distribution, metabolism, and excretion.
Human Intestinal AbsorptionEstimates the percentage of drug absorbed from the gut.A direct predictor of oral bioavailability.

Assessment of Drug-Likeness and Lipinski's Rule of Five Compliance

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. lindushealth.comunits.it Lipinski's Rule of Five is a widely used set of guidelines, formulated in 1997, to assess the potential for poor absorption or permeation. lindushealth.comwikipedia.orgjapsonline.com

The rule states that an orally active drug generally has no more than one violation of the following criteria: lindushealth.comwikipedia.orgslideshare.net

No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

For this compound (C₁₅H₁₁NO), a theoretical assessment against Lipinski's Rule of Five can be performed based on its structure.

Lipinski's Rule ParameterRulePredicted Value for this compoundCompliance
Molecular Weight&lt; 500 g/mol~221.26 g/molYes
Hydrogen Bond Donors≤ 51 (from the -OH group)Yes
Hydrogen Bond Acceptors≤ 102 (the N atom and the O atom)Yes
Log P (Octanol-Water Partition Coefficient)≤ 5Calculated values typically fall within this range.Yes

Based on this analysis, this compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties favorable for oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.govnih.govpensoft.net In drug design, QSAR is used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. nih.gov

The development of a QSAR model involves generating numerical descriptors that describe the physicochemical properties of a set of molecules (the training set) and then using statistical methods to build a model that relates these descriptors to their known biological activities. nih.govpensoft.net

For quinoline derivatives, QSAR models have been successfully developed to predict their activity in various contexts:

P-glycoprotein Inhibition: A study focused on developing QSAR models to describe and predict the inhibitory activity of quinoline derivatives against the ABCB1 transporter (P-glycoprotein), which is involved in cancer multidrug resistance. nih.gov

Anticancer Activity: 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were established for tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1), a significant target in cancer research. mdpi.com These models yielded good statistical and predictive properties and were used to guide the design of novel, more potent inhibitors. mdpi.com

Antimalarial Activity: 2D and 3D-QSAR models were developed for quinoline derivatives to predict their inhibitory activity against Plasmodium falciparum. mdpi.com The resulting models showed strong predictive capacity and were validated experimentally through the synthesis and testing of new compounds. mdpi.com

These studies demonstrate that QSAR is a powerful tool for optimizing the quinoline scaffold for a desired biological response before engaging in experimental synthesis. nih.gov

Monte Carlo Simulations for Surface Adsorption Phenomena

Monte Carlo (MC) simulations are a powerful computational method used to investigate the adsorption behavior of molecules on various surfaces. While specific Monte Carlo simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to study the surface adsorption of analogous quinoline derivatives, particularly in the context of corrosion inhibition. jmaterenvironsci.comrsc.orgcitedrive.comresearchgate.netasianpubs.org These studies provide valuable insights into how this compound might interact with metal surfaces.

MC simulations are employed to determine the most stable and low-energy adsorption configurations of a molecule on a given surface. citedrive.comasianpubs.org This is achieved by randomly sampling a large number of possible arrangements of the molecule on the surface and calculating the corresponding interaction energies. The simulation then preferentially selects configurations with lower energies, ultimately converging on the most probable adsorption geometry.

In a typical MC simulation for a quinoline derivative, a simulation box with periodic boundary conditions is constructed. jmaterenvironsci.com This box contains the surface of interest, often a specific crystal plane of a metal like Fe(110), and the molecule being studied. jmaterenvironsci.com The interactions between the molecule and the surface are described by a force field, such as the COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field. jmaterenvironsci.comcitedrive.comasianpubs.org

The primary output of these simulations is the adsorption energy, which quantifies the strength of the interaction between the molecule and the surface. A more negative adsorption energy indicates a stronger and more spontaneous adsorption process. Other important parameters that can be derived from these simulations include the binding energy, which is the negative of the adsorption energy, and details about the orientation of the adsorbed molecule.

For instance, studies on various quinoline derivatives have shown that their adsorption on metal surfaces is a spontaneous process, characterized by negative adsorption energies. The flat-lying orientation of the quinoline ring on the surface is often found to be the most stable configuration, maximizing the contact area and facilitating electron transfer between the molecule and the metal.

The insights gained from Monte Carlo simulations complement experimental findings and other theoretical calculations, such as Density Functional Theory (DFT), to provide a comprehensive understanding of the surface adsorption phenomena of quinoline compounds. jmaterenvironsci.comrsc.orgresearchgate.net Although direct data for this compound is pending, the established use of Monte Carlo simulations for similar molecules underscores its potential as a valuable tool for predicting its adsorption behavior.

Below is a table summarizing typical adsorption energy data obtained from Monte Carlo simulations for various quinoline derivatives on a metal surface, which illustrates the type of information that could be generated for this compound.

CompoundAdsorption Energy (kcal/mol)Binding Energy (kcal/mol)
4-methylquinoline (4MQ)-150.3150.3
4-aminoquinaldine (4A2MQ)-165.8165.8
5,5'-(((2-hydroxypropane-1,3-diyl)-bis-(oxy))-bis-(methylene))-bis-(8-quinolinol) (HBQ8)-320.1320.1

Note: The data in this table is for illustrative purposes and represents findings for other quinoline derivatives, not this compound.

Emerging Applications and Material Science Contributions

Development of Ligands for Metal Complexes

The nitrogen atom in the quinoline (B57606) ring and the oxygen of the hydroxyl group in 2-Phenylquinolin-5-ol provide excellent coordination sites for metal ions. This chelating ability allows it to function as a ligand, forming stable complexes with various metals, which is fundamental to its applications in organometallic chemistry and the synthesis of functional materials.

Synthesis of Phosphorescent Complexes for Sensing Applications

The phenylquinoline scaffold is a well-established component in the design of ligands for phosphorescent metal complexes, particularly with heavy metals like iridium(III) and ruthenium(II). These complexes are of significant interest due to their unique photophysical properties, which make them suitable for a variety of sensing applications. nih.gov When a molecule like this compound acts as a ligand, it can influence the electronic properties of the resulting metal complex, affecting its emission wavelength, quantum yield, and excited-state lifetime.

Phosphorescent complexes are particularly effective as chemical sensors. For instance, their luminescence can be quenched by the presence of molecular oxygen, making them highly effective probes for oxygen concentration in biological systems. researchgate.net The design of these sensors often involves covalently linking a fluorogenic component (the signaling unit) to a guest-binding site (the receptor). epa.gov The interaction of the target analyte with the receptor unit causes a detectable change in the phosphorescence, such as quenching or enhancement of the emission. The development of such sensors is a dynamic area of research with applications in environmental monitoring and medical diagnostics. epa.gov

Research Highlights: Phosphorescent Metal Complexes

Complex Type Application Principle of Operation
Iridium(III) Complexes Oxygen Sensing Luminescence quenching by molecular oxygen. researchgate.net
Ruthenium(II) Complexes Bioimaging Long-lived emission allows for time-resolved imaging. nih.gov

Application in Organometallic Chemistry

Organometallic chemistry focuses on compounds containing at least one bond between a carbon atom of an organic molecule and a metal. wikipedia.org These compounds are crucial as catalysts and stoichiometric reagents in a vast range of industrial and research chemical reactions. wikipedia.org Ligands play a critical role in this field, as they can modify the reactivity, selectivity, and stability of the metal center.

Compounds like this compound can serve as ligands in organometallic or coordination complexes. The specific characteristics of these complexes, such as structural diversity, the potential for ligand exchange, and their redox properties, have been leveraged for medicinal purposes, including the development of anticancer agents. nih.gov The ability to tune the electronic and steric properties of the ligand is essential for designing catalysts for specific transformations, such as in the synthesis of polymers and pharmaceuticals. wikipedia.org

Contributions to Nanomaterials and Mesostructures

The incorporation of organic molecules like this compound into nanomaterials is a burgeoning field. The electronic and optical properties of the molecule can impart new functionalities to nanoscale structures, leading to the development of advanced materials for electronic and photonic applications. The study of V₂O₅-based nanomaterials and two-dimensional nanomaterials for electronics highlights the drive to create materials with enhanced electrochemical properties and high performance for devices. researchgate.netnih.gov

Exploration of Electronic and Photonic Applications

The π-conjugated system of this compound makes it an attractive candidate for use in electronic and photonic materials. The delocalized electrons within its structure allow for the absorption and emission of light, as well as the transport of charge carriers. These properties are fundamental to the operation of various electronic devices.

In the broader context of functional π-systems, organic molecules are explored as luminescent chromophores. The synthesis and study of such molecules are crucial for developing new materials for applications ranging from biological imaging to advanced photonic devices.

Potential in Optoelectronic Devices

Optoelectronic devices, which convert electrical signals into optical signals or vice versa, rely on materials that can efficiently manage both electrons and photons. Phenylquinoline derivatives have shown significant promise in this area, particularly in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).

Although specific data on this compound is limited, research on related phenylquinoline compounds demonstrates their potential. When used as an interfacial layer in organic electronic devices, phenylquinoline derivatives can significantly lower the work function of electrodes, which facilitates the injection and transport of electrons. This leads to substantial improvements in device performance, such as increased charge carrier mobility in transistors and enhanced power conversion efficiency in solar cells.

Utilization as Dyes and Pigments

The structural characteristics of this compound, specifically its extended aromatic system, are indicative of its potential as a chromophore—the part of a molecule responsible for its color. The quinoline ring system is a known component in various synthetic dyes and pigments. The presence of the phenyl group and the hydroxyl group can further modify the electronic structure, influencing the wavelength of light absorbed and thus the perceived color. These substituent groups can also affect other properties such as solubility, lightfastness, and affinity for different substrates, which are critical for the practical application of a dye or pigment.

Application as Corrosion Inhibitors for Metallic Surfaces

There is no scientific literature available that investigates or reports on the efficacy of this compound as a corrosion inhibitor for any metallic surfaces. Studies on other quinoline derivatives have shown that the nitrogen atom in the quinoline ring and other functional groups can facilitate adsorption onto metal surfaces, forming a protective layer. However, no such studies have been conducted or published for this compound. Consequently, there are no research findings, data tables, or detailed discussions on its performance, mechanism of action, or comparative effectiveness in this application.

Role in Molecular Engineering and Design of Functional Materials

Similarly, a thorough review of published research yields no information on the role of this compound in molecular engineering or the design of functional materials. The structural characteristics of the molecule, featuring both a phenyl and a quinolinol group, could theoretically make it a candidate for creating materials with specific optical, electronic, or self-assembly properties. However, no studies have explored its potential as a building block (monomer) for polymers, a component in coordination complexes, or a precursor for advanced functional materials. As a result, there are no research findings or data to report on this topic.

Future Research Directions and Translational Potential

Design and Synthesis of Novel 2-Phenylquinolin-5-ol Analogues with Enhanced Potency, Selectivity, and Improved ADMET Profiles

Future efforts in medicinal chemistry will focus on the rational design and synthesis of new this compound analogues to optimize their therapeutic potential. A primary goal is to enhance biological potency and selectivity towards specific molecular targets while ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for clinical success.

Detailed structure-activity relationship (SAR) studies will be instrumental in guiding the design of these novel analogues. bohrium.com Such studies involve systematically modifying the this compound scaffold and assessing the impact on biological activity. Key strategies will include:

Substitution on the Phenyl and Quinoline (B57606) Rings: Introducing various functional groups—both electron-donating groups (EDGs) like -OH and -OCH₃ and electron-withdrawing groups (EWGs) like -Cl and -CF₃—can modulate the electronic properties, lipophilicity, and steric profile of the molecule. bohrium.com These modifications can significantly influence receptor-binding affinities and cellular uptake. bohrium.com

Hybridization with Other Pharmacophores: Creating hybrid molecules by linking the this compound core to other known bioactive heterocyclic scaffolds (e.g., pyrazole, indole) can lead to compounds with dual modes of action or synergistic therapeutic effects. bohrium.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to fine-tune the molecule's ADMET profile without compromising its biological activity.

Computational modeling and in silico ADMET prediction will play a crucial role in prioritizing synthetic targets, thereby conserving resources and accelerating the discovery process. researchgate.net The overarching aim is to develop lead compounds that not only exhibit high efficacy but also possess the drug-like properties necessary for oral bioavailability and a good safety profile, as guided by frameworks like Lipinski's Rule of Five. researchgate.net

Table 1: Strategies for Analogue Design and Expected Outcomes
Modification StrategyTargeted PositionsExamples of SubstituentsPotential Impact on Potency & SelectivityPotential Impact on ADMET Profile
Introduction of EWGsQuinoline Ring (C6, C7)-Cl, -F, -NO₂May enhance binding affinity through specific electronic interactions.Can alter lipophilicity, affecting absorption and distribution. bohrium.com
Introduction of EDGsPhenyl Ring (para-position)-OH, -OCH₃, -CH₃Can improve target engagement by modifying hydrogen bonding capabilities. bohrium.comMay increase metabolic susceptibility or improve solubility.
Addition of Bulky GroupsQuinoline Ring (C4)tert-Butyl, AdamantylCould enhance selectivity by exploiting unique steric pockets in the target protein.May decrease solubility but could reduce metabolic degradation. nih.gov
HybridizationQuinoline Ring (C5-OH)Linkage to pyrazole, triazolePotential for dual-target inhibition or novel mechanisms of action. bohrium.comADMET profile will be a composite of both pharmacophores.

Comprehensive Mechanistic Investigations at the Atomic and Systems Biology Levels

A deep understanding of how this compound and its derivatives function at a molecular level is crucial for their development. Future research must employ a dual approach, combining atomic-level structural biology with a broader systems biology perspective.

At the atomic level , techniques such as X-ray crystallography and cryo-electron microscopy will be essential to solve the three-dimensional structures of analogues bound to their biological targets (e.g., kinases, enzymes). These high-resolution snapshots provide invaluable information about the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding affinity and selectivity. This structural insight allows for more precise, structure-based drug design. In parallel, computational methods like molecular docking and molecular dynamics simulations can predict binding modes and affinities, helping to rationalize experimental SAR data and guide the design of next-generation compounds. bohrium.com

At the systems biology level , the focus shifts from a single target to the entire cellular network. nih.gov Modern "omics" technologies (genomics, proteomics, metabolomics) can be used to generate large-scale datasets that reveal how these compounds perturb cellular pathways and gene networks. nih.govnih.gov This holistic approach can identify both intended (on-target) and unintended (off-target) effects, providing a comprehensive understanding of the compound's mechanism of action. mdpi.com By mapping the global cellular response, systems biology can help to uncover novel therapeutic applications, identify potential biomarkers for patient stratification, and anticipate mechanisms of drug resistance. nih.gov

Development of Advanced Drug Delivery Systems for Optimized Therapeutic Efficacy

Many promising therapeutic compounds, including quinoline derivatives, face challenges related to poor water solubility, low bioavailability, and non-specific distribution, which can limit their clinical utility. Advanced drug delivery systems offer a powerful strategy to overcome these hurdles. Future research should explore the formulation of this compound and its analogues into various nanocarriers.

Potential delivery platforms include:

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate the drug, protecting it from premature degradation and enabling controlled, sustained release. nih.gov These nanoparticles can be engineered to release their payload in response to specific physiological triggers, such as the lower pH environment of tumors. nih.gov

Lipid-Based Nanoformulations: Liposomes and solid lipid nanoparticles (SLNs) are composed of biocompatible lipids and are particularly well-suited for delivering hydrophobic drugs. doaj.org They can improve solubility, enhance absorption, and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing systemic side effects.

Micelles and Emulsions: Self-assembling systems like micelles and nanoemulsions can effectively solubilize poorly soluble compounds for administration.

The ideal size for these nanoparticle-based systems is generally considered to be between 10 and 100 nm to ensure prolonged circulation in the bloodstream and facilitate cellular uptake. mdpi.com Research will focus on optimizing nanoparticle composition, size, surface charge, and drug-loading capacity to achieve the desired pharmacokinetic profile for specific therapeutic applications.

Table 2: Comparison of Nanoparticle-Based Drug Delivery Systems
Delivery SystemCore ComponentsPrimary Advantages for this compoundKey Research Focus
Polymeric NanoparticlesBiodegradable polymers (e.g., PLGA)Sustained/controlled release, protection from degradation, potential for stimuli-responsive release. nih.govOptimizing release kinetics and polymer biocompatibility.
LiposomesPhospholipid bilayersHigh biocompatibility, delivery of both hydrophilic and hydrophobic drugs, surface functionalization for targeting. doaj.orgImproving drug loading efficiency and in vivo stability.
Solid Lipid Nanoparticles (SLNs)Solid lipids (e.g., triglycerides)High stability, controlled release, good for oral and topical delivery. doaj.orgPreventing drug expulsion during storage and scaling up production.
NanoemulsionsOil, water, and surfactantHigh solubilization capacity for hydrophobic drugs, ease of large-scale production.Ensuring long-term kinetic stability.

Clinical Translation Potential of this compound and its Derivatives in Identified Disease Areas

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities. jddtonline.info Based on existing research into related compounds, this compound and its future analogues hold significant translational potential in several key disease areas.

Oncology: Quinolines are known to interfere with multiple pathways critical for cancer progression. arabjchem.org Derivatives have shown activity as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization—all validated targets in cancer therapy. arabjchem.orgarabjchem.orgnih.gov Future research should evaluate optimized this compound analogues against a range of cancer cell lines, with a focus on identifying specific cancer types or genetic subtypes that are particularly sensitive. arabjchem.org The potential to overcome drug resistance mechanisms associated with current therapies is also a critical area of investigation.

Neurodegenerative Diseases: There is growing evidence for the neuroprotective potential of quinoline-based compounds and other polyphenolic structures. nih.govresearchgate.net In diseases like Alzheimer's and Parkinson's, which are characterized by processes such as protein aggregation, oxidative stress, and neuroinflammation, the unique chemical properties of this compound derivatives could be beneficial. nih.govnih.gov Research should explore their ability to inhibit amyloid-β aggregation, reduce oxidative damage, and modulate inflammatory pathways in relevant preclinical models of neurodegeneration. researchgate.net

Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs and also possesses broad antibacterial and antiviral properties. bohrium.comjddtonline.info New analogues could be screened for activity against drug-resistant bacterial strains and emerging viral pathogens, providing new avenues for treating infectious diseases.

Exploration of New Application Domains in Advanced Materials Science and Technology

Beyond pharmacology, the electronic and photophysical properties of the this compound scaffold make it an attractive candidate for applications in materials science. mdpi.commdpi.com The fused aromatic ring system provides a platform for π-conjugation, which is essential for organic electronics.

A particularly promising application is in Organic Light-Emitting Diodes (OLEDs) . sci-hub.box Quinoline derivatives are widely used as electron-transport and emissive materials in OLED devices. researchgate.netresearchgate.net By modifying the substituents on the this compound core, it is possible to tune the material's energy levels (HOMO/LUMO) and photoluminescence properties, including the emission color and quantum efficiency. sci-hub.boxiitk.ac.in Future work could focus on designing derivatives that act as stable and efficient blue-light emitters, which remains a significant challenge in the development of full-color displays and solid-state lighting. sci-hub.boxnih.gov

Other potential applications include:

Molecular Sensors: The quinoline nitrogen atom can act as a binding site for metal ions, and the fluorescence of the molecule may change upon binding. This property could be exploited to develop selective and sensitive fluorescent sensors for detecting specific metal ions or other analytes.

Organic Photovoltaics (OPVs): The electron-accepting nature of the quinoline ring suggests that derivatives could be explored as non-fullerene acceptor materials in organic solar cells.

Development of Sustainable and Scalable Synthetic Methodologies for Industrial Relevance

For any compound to achieve translational success, whether as a drug or a material, its synthesis must be efficient, cost-effective, and environmentally benign. Traditional methods for synthesizing quinolines, such as the Skraup or Friedländer reactions, often require harsh conditions, toxic reagents, and high temperatures, generating significant chemical waste. acs.orgtandfonline.com

Future research must prioritize the development of green and sustainable synthetic routes to this compound and its derivatives. researchgate.net Key areas of focus include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. tandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a core principle of green chemistry. bohrium.comtandfonline.com

Catalyst Development: The design of highly efficient and recyclable catalysts, including nanocatalysts, can minimize waste and reduce costs. acs.org

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. rsc.org

Developing scalable synthetic protocols that adhere to the principles of green chemistry will be essential for the industrial production and ultimate commercial viability of this compound-based products. acs.org

Table 3: Comparison of Synthetic Methodologies for Quinoline Scaffolds
MethodologyKey FeaturesAdvantagesDisadvantages
Traditional Methods (e.g., Skraup)Use of strong acids, high temperatures, oxidizing agents. tandfonline.comslideshare.netWell-established and versatile for certain substrates.Harsh conditions, low atom economy, significant hazardous waste. acs.org
Microwave-Assisted SynthesisUses microwave energy for rapid heating. tandfonline.comDramatically reduced reaction times, often higher yields. tandfonline.comRequires specialized equipment; scalability can be a challenge.
Nanocatalyst-Based MethodsEmploys catalysts with high surface area and reactivity. acs.orgHigh efficiency, catalyst can often be recovered and reused. acs.orgCatalyst synthesis and stability can be complex.
Multicomponent Reactions (MCRs)Multiple reactants combined in one pot to form the final product. rsc.orgHigh atom economy, operational simplicity, rapid generation of molecular diversity. rsc.orgReaction discovery and optimization can be challenging.

Q & A

Q. How can researchers systematically evaluate existing literature on this compound’s mechanisms of action?

  • Methodology : Use keyword combinations (e.g., “this compound AND cytotoxicity”) in databases like PubMed, Scopus, and Web of Science. Filter studies by inclusion criteria: in vivo/in vitro mechanistic data, validated analytical methods, and peer-reviewed journals. Tools like Zotero or EndNote streamline citation management .
    「DSAIL Tutorial」如何写好一篇文献综述 Literature Review Writing
    37:32

Data Presentation Standards

  • Tables : Include molar extinction coefficients, spectral data, and statistical parameters (mean ± SD, p-values).
  • Figures : Use heatmaps for SAR trends or dose-response curves with error bars. Label axes explicitly (e.g., “Concentration (μM)” vs. “% Inhibition”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylquinolin-5-ol
Reactant of Route 2
Reactant of Route 2
2-Phenylquinolin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.